L-Alanine (chemical formula: CHNO_2$$)) is a stable isotope variant used in metabolic studies, particularly in tracing metabolic pathways involving glucose and amino acid metabolism in vivo.
L-Alanine can be derived from various sources, including natural biological systems and synthetic processes. It is found abundantly in proteins, where it contributes to the structure and function of enzymes. The labeled variant, L-Alanine (18O), is synthesized for specific research applications, particularly in the field of metabolic studies.
L-Alanine belongs to the class of amino acids, specifically categorized as a non-polar, aliphatic amino acid. It is classified under biomolecules due to its essential role in biological systems, particularly in the synthesis of proteins and other biomolecules.
The synthesis of L-Alanine (18O) can be achieved through various methods, including chemical synthesis and enzymatic pathways.
The isotopic labeling process typically involves incorporating oxygen-18 during the synthesis phase, which can be achieved through controlled reactions that allow for the selective incorporation of the isotope into the molecular structure of L-Alanine.
L-Alanine participates in various biochemical reactions, including:
The reactivity of L-Alanine is influenced by its functional groups, allowing it to participate in diverse biochemical pathways essential for cellular metabolism.
The mechanism by which L-Alanine functions within biological systems involves its role as a substrate for enzymatic reactions. For instance:
Studies have shown that L-Alanine levels correlate with energy metabolism and protein turnover rates within cells .
L-Alanine (18O) has several applications in scientific research:
Alanine dehydrogenase (AlaDH; EC 1.4.1.1) is a NAD(P)H-dependent oxidoreductase that catalyzes the reversible amination of pyruvate to L-alanine, serving as the primary biosynthetic route in microbial systems. This enzyme is natively expressed in Bacillus subtilis, Bacillus cereus, and Mycobacterium smegmatis, where it regulates carbon/nitrogen metabolism, spore formation, and stress response [1] [4]. Structural analyses reveal AlaDH functions as a hexamer with conserved domains: Domain I binds NAD⁺ cofactors, while Domain II contains the pyruvate-binding site flanked by catalytic residues (His95, Asp270, Arg15, Lys75). Mutagenesis studies confirm these residues are essential for proton transfer during catalysis [1].
Table 1: Biochemical Properties of AlaDH Enzymes from Different Microorganisms
Source | Specific Activity (U/mg) | Km Pyruvate (mM) | Optimal pH | Optimal Temp (°C) |
---|---|---|---|---|
B. subtilis (BsAlaDH) | 35.2 | 2.8 | 10.0 | 55 |
B. cereus (BcAlaDH) | 41.6 | 1.9 | 9.5 | 60 |
M. smegmatis (MsAlaDH) | 28.7 | 4.3 | 9.0 | 45 |
G. stearothermophilus (GsAlaDH) | 31.5 | 3.6 | 8.5 | 75 |
Data compiled from characterization studies [1] [4]
The reductive amination activity of AlaDH (pyruvate → L-alanine) significantly exceeds its oxidative deamination activity (L-alanine → pyruvate), making it ideal for biosynthesis. Kinetic analyses show B. cereus AlaDH has the highest substrate affinity (Km = 1.9 mM for pyruvate) and specific activity (41.6 U/mg), followed closely by B. subtilis AlaDH. This efficiency correlates with L-alanine titers in wild-type E. coli expressing these enzymes: 7.81 g/L (BcAlaDH) and 7.19 g/L (BsAlaDH) from 20 g/L glucose [4].
E. coli lacks native AlaDH, making it an ideal "chassis" for engineered L-alanine production via heterologous enzyme expression. The M-6 strain—derived from E. coli BL21(DE3)—incorporates four key modifications:
These modifications eliminate competitive pyruvate consumption, redirecting >95% of carbon flux toward L-alanine. Fed-batch fermentation of M-6 achieves 80.46 g/L L-alanine with a yield of 1.02 g/g glucose after 63 hours—the highest reported yield for microbial production [4]. For ¹⁸O₂-labeled L-alanine, the strategy involves:
Table 2: Metabolic Engineering Strategies for L-Alanine Production in E. coli
Strain | Genetic Modifications | L-Alanine Titer (g/L) | Yield (g/g glucose) |
---|---|---|---|
Wild-type + BcAlaDH | Heterologous AlaDH expression only | 7.81 | 0.39 |
M-6 | ldhA/alr/pflB knockout + BsAlaDH expression | 80.46 | 1.02 |
Data from fed-batch fermentation studies [4]
Pyruvate reductive amination is the central reaction for ¹⁸O₂ incorporation into L-alanine. AlaDH catalyzes:Pyruvate + NH₄⁺ + NAD(P)H → L-Alanine + NAD(P)⁺ + H₂OThe reaction proceeds via a closed conformational shift upon NADH binding, positioning pyruvate adjacent to the nicotinamide ring for hydride transfer. Ammonia attack on the pyruvate carbonyl forms an imine intermediate, reduced to L-alanine [1] [8].
For isotopic labeling, ¹⁸O incorporation occurs through two pathways:
Table 3: Isotopic Labeling Techniques for L-Alanine Biosynthesis
Labeling Method | Precursor | Enzymatic Pathway | Incorporation Efficiency |
---|---|---|---|
H₂¹⁸O feeding | [¹⁸O]Pyruvate | Spontaneous exchange/AlaDH activation | 40-60% |
[¹⁸O₂]Acetate metabolism | [¹⁸O]Acetyl-CoA | TCA cycle → L-malate → pyruvate | 25-35% |
¹⁸O₂ gas incorporation | Mitochondrial OAA | Oxidative carboxylation → malate → pyruvate | <10% |
Data inferred from NMR studies in microbial and silkworm models [9] [10]
Labeling fidelity depends on minimizing isotopic dilution. In E. coli, this requires:
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